Superior Antiproliferative Activity of NX-2127 vs. Ibrutinib Against BTK C481S Mutant Cells
NX-2127 demonstrates markedly superior antiproliferative activity against BTK C481S mutant TMD8 cells compared to the covalent BTK inhibitor ibrutinib . While ibrutinib shows minimal efficacy (EC50 > 1 μM) against cells harboring the C481S resistance mutation, NX-2127 maintains potent inhibition (EC50 < 30 nM) [1]. This >33-fold improvement reflects NX-2127's ability to degrade the mutant BTK protein rather than merely inhibit its kinase activity, thereby overcoming a common clinical resistance mechanism [2].
| Evidence Dimension | Antiproliferative activity (EC50) in BTK C481S mutant TMD8 cells |
|---|---|
| Target Compound Data | EC50 < 30 nM |
| Comparator Or Baseline | Ibrutinib: EC50 > 1 μM |
| Quantified Difference | >33-fold improvement |
| Conditions | TMD8 ABC-DLBCL cells expressing BTK C481S mutation; 72-hour proliferation assay |
Why This Matters
This quantifies NX-2127's unique ability to overcome the most prevalent BTK inhibitor resistance mutation (C481S), making it essential for research involving ibrutinib-resistant B-cell malignancy models.
- [1] NX-2127 Product Page. TargetMol. CAS No. 2416131-46-7; Cat No. T73463. View Source
- [2] Robbins DW, et al. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies. Journal of Medicinal Chemistry. 2024;67(4):2321-2336. View Source
